molecular formula C18H26N5O14P B3030403 Oxidase, urate CAS No. 9002-12-4

Oxidase, urate

Cat. No.: B3030403
CAS No.: 9002-12-4
M. Wt: 567.4 g/mol
InChI Key: VPXDHZMLJOJKOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .

Mode of Action

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .

Biochemical Pathways

Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .

Pharmacokinetics

The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.

Result of Action

The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Uricase plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, taurine, an additive, has been found to impact the structural and functional stability of uricase . The binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Cellular Effects

Uricase influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The utilization of recombinant uricase enzyme has proven to be effective in the management of hyperuricemia, exhibiting a minimal occurrence of hypersensitivity reactions and tophaceous gout .

Molecular Mechanism

Uricase exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uricase change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uricase vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uricase is involved in metabolic pathways that interact with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Uricase is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uricase and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDHZMLJOJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9002-12-4
Record name Urate oxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxidase, urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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